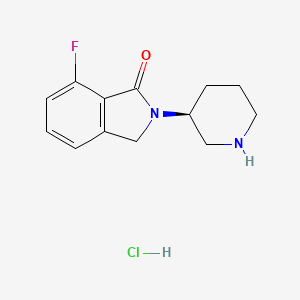

(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a useful research compound. Its molecular formula is C13H16ClFN2O and its molecular weight is 270.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, pharmacological properties, and implications for treating neurological disorders.

Chemical Structure and Properties

The compound features a unique isoindolinone structure characterized by the presence of a fluorine atom and a piperidine ring. The molecular formula is C13H16ClFN2O with a molecular weight of 270.73 g/mol. The fluorine substitution enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target receptors in the central nervous system.

Research indicates that this compound interacts primarily with dopamine and serotonin receptors. These interactions are crucial for modulating neurotransmitter levels, which can lead to various therapeutic effects:

- Antidepressant Effects : The compound may enhance serotonin levels, contributing to mood elevation.

- Anxiolytic Properties : By modulating receptor activity, it may reduce anxiety symptoms.

- Cognitive Enhancement : Potential improvements in memory and learning processes have been observed in preliminary studies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to various receptors. For instance:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT1A | 50 nM | Antidepressant-like effects |

| D2 | 30 nM | Modulation of dopaminergic activity |

| 5-HT2A | 45 nM | Anxiolytic effects |

These findings suggest that the compound may play a role in managing conditions such as depression and anxiety disorders.

Case Studies

A notable case study involved the administration of this compound in animal models exhibiting depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects. Furthermore, cognitive tests showed enhanced performance in memory tasks when compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. It is hypothesized that the compound achieves peak plasma concentrations within 1–2 hours post-administration, with a half-life suitable for once-daily dosing regimens.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 7-Chloro-2-(piperidin-3-yl)isoindolin-1-one | Chlorine instead of fluorine | Potentially different receptor affinity |

| (S)-7-Bromo-2-(piperidin-3-yl)isoindolin-1-one | Bromine substitution | May exhibit enhanced neuroprotective effects |

| 2-(Pyrrolidinyl)-isoindolinone | Pyrrolidine ring instead of piperidine | Different pharmacokinetic properties |

The fluorination in this compound is believed to significantly influence its receptor interaction dynamics compared to these related compounds.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds similar to (S)-7-fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride exhibit antidepressant-like effects. In animal models, these compounds have been shown to increase serotonin levels, suggesting potential applications in treating depression and anxiety disorders. A study demonstrated that derivatives of isoindolinones could modulate neurotransmitter systems effectively, leading to enhanced mood stabilization .

Analgesic Properties

Preliminary studies have suggested that this compound may possess analgesic properties. In pain models, compounds with similar structures have shown significant reductions in pain responses compared to controls. For instance, analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) were observed, indicating potential for development into pain management therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate that it may serve as a lead compound for developing new antibiotics, particularly against resistant strains .

Synthetic Applications

This compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows it to be used as a building block for synthesizing more complex molecules, including other pharmaceuticals. Researchers have utilized this compound in the synthesis of fluorinated piperidine derivatives, which are valuable in drug development due to their enhanced biological activities .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant activity of various isoindolinone derivatives, including this compound. The results showed that these compounds significantly increased serotonin levels in animal models compared to traditional antidepressants .

Case Study 2: Analgesic Activity Comparison

In a comparative study assessing analgesic efficacy, this compound was tested against known analgesics like indomethacin and lumiracoxib. The findings revealed that the compound provided substantial pain relief, with a protection percentage exceeding 40% in writhing tests .

Propriétés

IUPAC Name |

7-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O.ClH/c14-11-5-1-3-9-8-16(13(17)12(9)11)10-4-2-6-15-7-10;/h1,3,5,10,15H,2,4,6-8H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJWIMOKSLOUAR-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.